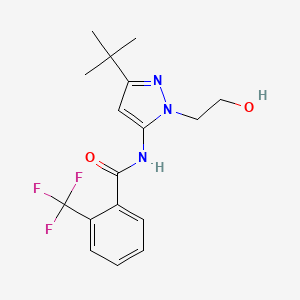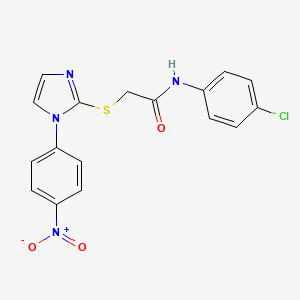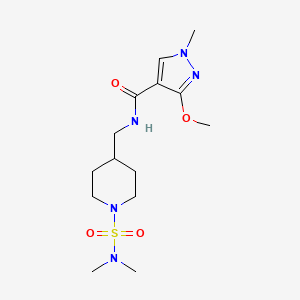
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Water Sensing
TPE-CNTPA demonstrates aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). These properties result in “on-off-on” fluorescent emission characteristics in solution. Researchers have explored its potential as a fluorescent sensor for detecting trace water in single or mixed solvents. Its outstanding sensitivity and anti-interference properties make it suitable for water sensing applications .
Anti-Counterfeiting Technology
Due to its unique fluorescence emission characteristics, TPE-CNTPA holds promise in the field of encryption anti-counterfeiting. By incorporating this compound into security features, such as ink or labels, manufacturers can enhance product authentication and prevent counterfeiting .
Mechanochromic Materials
TPE-CNTPA exhibits high-contrast mechanochromic properties. When subjected to mechanical stress (e.g., grinding or pressure), it changes color. Such materials find applications in stress sensors, smart coatings, and structural health monitoring .
Biological Imaging and Probes
Fluorescent compounds like TPE-CNTPA are valuable tools for biological imaging. Researchers can use them to visualize cellular structures, track molecular processes, and study live cells. The AIE properties enhance signal-to-noise ratios, making them suitable for in vivo imaging .
Chemical Sensors
TPE-CNTPA’s responsiveness to ultraviolet light (365 nm) suggests its potential as a chemical sensor. Researchers can explore its use in detecting specific chemical species or monitoring chemical reactions in real time .
Materials Science and Optoelectronics
Given its multifunctional properties, TPE-CNTPA may find applications in materials science. Researchers can incorporate it into optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors, to enhance performance and efficiency .
These applications highlight the versatility of TPE-CNTPA and its potential impact across various scientific and technological domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you’d like further details on any specific application, feel free to ask!
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-bromoethylamine hydrobromide to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide. This intermediate is then reacted with 2-naphthol and acetic anhydride to form the final product.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-bromoethylamine hydrobromide", "2-naphthol", "acetic anhydride" ], "Reaction": [ "Step 1: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thionyl chloride to form 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride.", "Step 2: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride with 2-bromoethylamine hydrobromide in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.", "Step 3: React N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with 2-naphthol and acetic anhydride in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] } | |
CAS-Nummer |
851406-46-7 |
Produktname |
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide |
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.478 |
IUPAC-Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-7-8-17(2)24-22(16)14-20(25(29)27-24)11-12-26-23(28)15-30-21-10-9-18-5-3-4-6-19(18)13-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
MPGOIAMOQMLRTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)